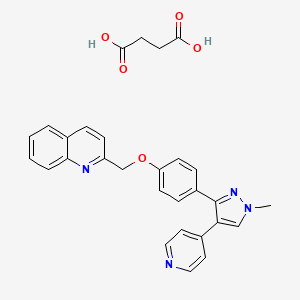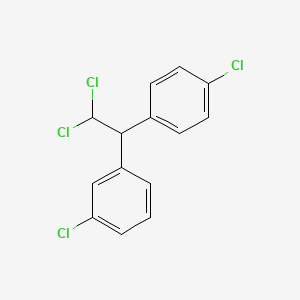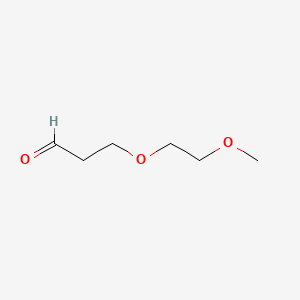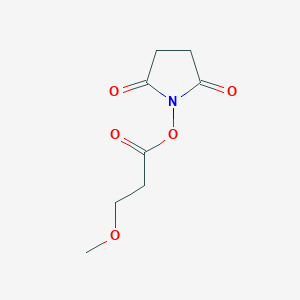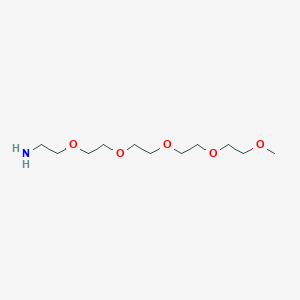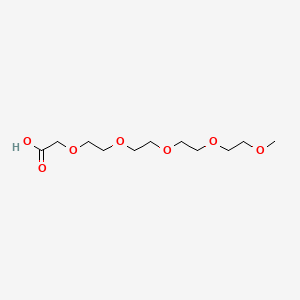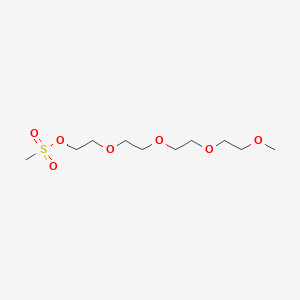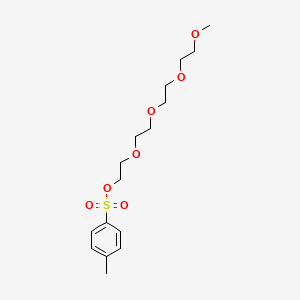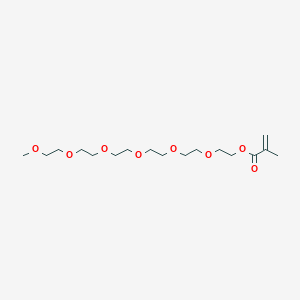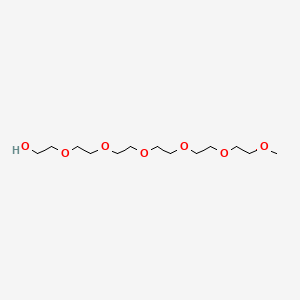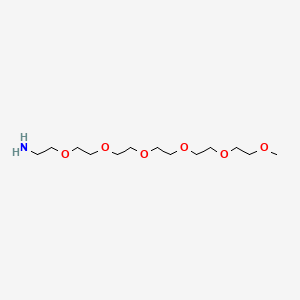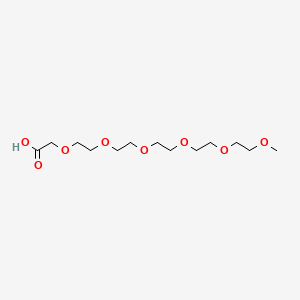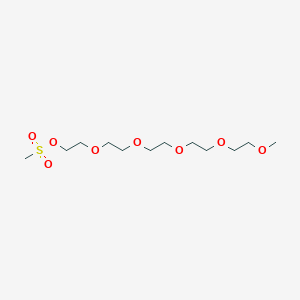![molecular formula C22H26N2O5 B1676856 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone CAS No. 423748-02-1](/img/structure/B1676856.png)
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Descripción general
Descripción
“1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone” is a chemical compound . It is also known as MS37452 . It has been used as a competitive inhibitor of CBX7 chromodomain binding to H3K27me3 .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Molecular Structure Analysis
The molecular formula of this compound is C22H26N2O5 . Its average mass is 398.452 Da and its monoisotopic mass is 398.184174 Da .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 628.8±55.0 °C . Its density is predicted to be 1.209±0.06 g/cm3 . It is soluble in ethanol, DMSO, and dimethyl formamide up to 30mg/ml .
Aplicaciones Científicas De Investigación
Antileukemic Activity
Research on novel derivatives, similar in structure to 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone, has shown promising antileukemic activity against human leukemic cell lines. Compounds with specific halogen substituents have demonstrated excellent in vitro potency, highlighting their potential as antileukemic agents (Vinaya et al., 2012).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize new compounds related to 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone. These methods facilitate the formation of arylthiobenzazoles and other derivatives through oxidation processes, indicating a versatile approach to creating novel compounds with potential biological activities (Amani & Nematollahi, 2012).
Neuroprotective Activities
Derivatives containing the benzylpiperazine moiety have been explored for their neuroprotective activities. Certain compounds have shown significant effects in protecting cell viability against oxidative stress and reducing mortality in models of acute cerebral ischemia, suggesting their application in treating neurological conditions (Gao et al., 2022).
Wound-Healing Potential
Some derivatives have demonstrated notable in vivo wound-healing activity, promoting faster epithelialization and increasing the tensile strength of wounds. This suggests their potential application in enhancing wound repair and recovery processes (Vinaya et al., 2009).
Antimicrobial Activities
Research into novel triazole derivatives has shown that some compounds exhibit moderate to significant antimicrobial activities. These findings point towards the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gan et al., 2010).
Propiedades
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



